molecular formula C11H19NO4 B3006051 1-((tert-Butoxycarbonyl)amino)-3-methylcyclobutane-1-carboxylic acid CAS No. 1692589-40-4

1-((tert-Butoxycarbonyl)amino)-3-methylcyclobutane-1-carboxylic acid

Cat. No.: B3006051
CAS No.: 1692589-40-4
M. Wt: 229.276
InChI Key: BPPNYOGGJJJOSY-UHFFFAOYSA-N
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Description

1-((tert-Butoxycarbonyl)amino)-3-methylcyclobutane-1-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis, particularly in peptide synthesis, to protect amine functionalities from undesired reactions. This compound is of interest due to its stability and utility in various chemical processes.

Mechanism of Action

Target of Action

The primary target of the compound “1-((tert-Butoxycarbonyl)amino)-3-methylcyclobutane-1-carboxylic acid” is amines . The compound contains a tert-butyloxycarbonyl (Boc) group, which is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Mode of Action

The compound interacts with its targets (amines) through a process known as protection and deprotection . The Boc group is added to the amine, protecting it during the synthesis process . The Boc group can then be removed under certain conditions, such as with strong acids like trifluoroacetic acid in dichloromethane, or with HCl in methanol . This allows for the selective formation of bonds of interest, while minimizing competing reactions with reactive functional groups .

Biochemical Pathways

The compound affects the biochemical pathways involved in organic synthesis . By protecting amines during the synthesis process, it allows for the selective formation of bonds, thereby influencing the outcome of the synthesis . The exact downstream effects would depend on the specific synthesis process being undertaken.

Result of Action

The result of the compound’s action is the protection of amines during organic synthesis . This allows for the selective formation of bonds, thereby influencing the outcome of the synthesis . The removal of the Boc group then allows the amine to participate in subsequent reactions .

Action Environment

The action of the compound is influenced by various environmental factors. For instance, the addition of the Boc group to amines can occur under aqueous conditions . The removal of the Boc group can be accomplished with strong acids , and the efficiency of this process can be influenced by factors such as temperature . Furthermore, the compound’s stability may be affected by factors such as exposure to air and heat .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((tert-Butoxycarbonyl)amino)-3-methylcyclobutane-1-carboxylic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent like acetonitrile or tetrahydrofuran (THF) at ambient temperature .

Industrial Production Methods

Industrial production of Boc-protected amino acids often employs similar methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. For example, the reaction of tert-butyl dicarbonate with amino acid derivatives in the presence of a base under controlled temperature and pressure conditions is a common industrial approach .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((tert-Butoxycarbonyl)amino)-3-methylcyclobutane-1-carboxylic acid is unique due to the stability and ease of removal of the Boc group under mild acidic conditions. This makes it particularly useful in multi-step synthesis where selective deprotection is required .

Properties

IUPAC Name

3-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-7-5-11(6-7,8(13)14)12-9(15)16-10(2,3)4/h7H,5-6H2,1-4H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPNYOGGJJJOSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C1)(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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